N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide” is a compound that has been mentioned in the context of inhibiting fascin activity . Fascin is a protein involved in cell motility and structures that form cellular protrusions. Inhibiting fascin could have implications in treating conditions or disorders mediated by fascin activity .
Scientific Research Applications
Synthesis and Reactivity
Compounds with furan-2-carboxamide moieties have been synthesized through various methods, indicating their potential utility in chemical synthesis and the development of new materials. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of compounds containing furan-2-carboxamide, focusing on electrophilic substitution reactions Aleksandrov & El’chaninov, 2017.
Molecular Characterization and Biological Activity
The molecular and electronic structures of thiazole-based heterocyclic amides, including furan-2-carboxamide derivatives, have been investigated for their antimicrobial activities, showing potential for pharmacological applications. Cakmak et al. (2022) characterized the structure of a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, suggesting the potential of such compounds in medical applications Cakmak et al., 2022.
DNA Binding and Molecular Recognition
Compounds containing furan carboxamides have been incorporated into DNA-binding scaffolds, demonstrating excellent stabilization of duplex DNA and potential for molecular recognition. Muzikar et al. (2011) explored the use of a furan amino acid in the scaffold of a DNA-binding hairpin polyamide, highlighting the potential for DNA targeting Muzikar et al., 2011.
Neuroinflammation Imaging
In the field of neurology, compounds with furan-2-carboxamide structures have been investigated for imaging neuroinflammation, such as in the development of PET radiotracers for microglia targeting. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the compound's utility in imaging reactive microglia and neuroinflammation Horti et al., 2019.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Furan carboxamides, a class of compounds to which this molecule belongs, have been studied for their photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities .
Action Environment
Furan carboxamides have been studied for their photodegradation reactions, indicating that light exposure could potentially influence their stability and activity .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADHJFOPHIGGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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